5-Morpholino-3-phenethoxythiophene-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholino-3-phenethoxythiophene-2-carboxamide typically involves the reaction of 3-phenethoxythiophene-2-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the process generally involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Morpholino-3-phenethoxythiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted morpholino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential use as a lead compound in the development of new antibiotics.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Morpholino-3-phenethoxythiophene-2-carboxamide involves targeting the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex in Mycobacterium tuberculosis. This complex is crucial for the bacterial respiratory chain, and inhibition of QcrB disrupts the electron transport chain, leading to bacterial cell death .
Comparison with Similar Compounds
5-Morpholino-3-phenethoxythiophene-2-carboxamide analogues: These compounds share a similar core structure but differ in the substituents attached to the thiophene ring.
Other morpholino-thiophenes: Compounds such as 5-morpholino-3-phenylthiophene-2-carboxamide.
Uniqueness: this compound stands out due to its specific activity against Mycobacterium tuberculosis and its potential as a lead compound for new antibiotic development. Its unique structure allows for specific interactions with the QcrB subunit, making it a promising candidate for further research .
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-morpholin-4-yl-3-(2-phenylethoxy)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3S/c18-17(20)16-14(22-9-6-13-4-2-1-3-5-13)12-15(23-16)19-7-10-21-11-8-19/h1-5,12H,6-11H2,(H2,18,20) |
InChI Key |
JJJHUZCALLGOMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(S2)C(=O)N)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
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